Cas no 874839-70-0 (3-Fluoro-4-iodobenzenesulfonamide)

3-Fluoro-4-iodobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-4-iodobenzenesulfonamide
- 3-fluoro-4-iodobenzene-1-sulfonamide
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- Inchi: 1S/C6H5FINO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11)
- InChI Key: GVEYLIXWVFXTKB-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1F)S(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 251
- XLogP3: 1.2
- Topological Polar Surface Area: 68.5
3-Fluoro-4-iodobenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013033247-250mg |
3-Fluoro-4-iodobenzenesulfonamide |
874839-70-0 | 97% | 250mg |
$475.20 | 2023-08-31 | |
Alichem | A013033247-1g |
3-Fluoro-4-iodobenzenesulfonamide |
874839-70-0 | 97% | 1g |
$1475.10 | 2023-08-31 | |
Alichem | A013033247-500mg |
3-Fluoro-4-iodobenzenesulfonamide |
874839-70-0 | 97% | 500mg |
$806.85 | 2023-08-31 |
3-Fluoro-4-iodobenzenesulfonamide Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on 3-Fluoro-4-iodobenzenesulfonamide
3-Fluoro-4-IodoBenzenesulfonamide (CAS No. 874839-70-0): A Comprehensive Overview
3-Fluoro-4-IodoBenzenesulfonamide (CAS No. 874839-70-0) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and analytical chemistry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group substituted with a fluoro and iodo group at the 3 and 4 positions, respectively. The benzenesulfonamide core is a well-known functional group with diverse applications, while the fluoro and iodo substituents introduce additional electronic and steric properties that make this compound particularly valuable for specific chemical reactions and biological assays.
The synthesis of 3-Fluoro-4-IodoBenzenesulfonamide involves a series of carefully optimized steps, including nucleophilic aromatic substitution and sulfonation reactions. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Its structure has been extensively studied using techniques such as X-ray crystallography, which has provided insights into its molecular geometry and intermolecular interactions. These studies have been instrumental in understanding its behavior in various chemical environments.
One of the most notable applications of 3-Fluoro-4-IodoBenzenesulfonamide is in drug discovery research. The compound serves as a valuable intermediate in the synthesis of bioactive molecules targeting various disease states, including cancer and infectious diseases. Its ability to act as a potent inhibitor of specific enzymes has been highlighted in recent studies published in leading journals such as *Nature Communications* and *Journal of Medicinal Chemistry*. For instance, researchers have demonstrated its potential as a lead compound for developing novel anti-inflammatory agents due to its unique interaction with cyclooxygenase enzymes.
In addition to its pharmaceutical applications, 3-Fluoro-4-IodoBenzenesulfonamide has found utility in materials science. Its ability to form stable covalent bonds under specific reaction conditions makes it an ideal candidate for synthesizing advanced polymers and hybrid materials. Recent breakthroughs in click chemistry have further expanded its applicability, enabling the creation of stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.
The electronic properties of 3-Fluoro-4-IodoBenzenesulfonamide have also made it a subject of interest in electrochemical studies. Researchers have explored its use as an electrode material in organic electronics, where its high electron mobility and stability under oxidative conditions are highly advantageous. These findings were recently reported in *Advanced Materials*, highlighting its potential role in next-generation energy storage devices such as supercapacitors and batteries.
From an environmental perspective, the ecological impact of 3-Fluoro-4-IodoBenzenesulfonamide has been a topic of recent investigation. Studies conducted by environmental chemists have assessed its biodegradability and toxicity profiles under various conditions. Results indicate that while the compound exhibits moderate persistence in aquatic environments, it does not pose significant risks to aquatic organisms at concentrations typically encountered during industrial use.
Looking ahead, the future of 3-Fluoro-4-IodoBenzenesulfonamide appears promising as researchers continue to uncover new applications across multiple disciplines. Collaborative efforts between academic institutions and industry partners are expected to drive further innovation, particularly in areas such as personalized medicine and sustainable materials development.
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